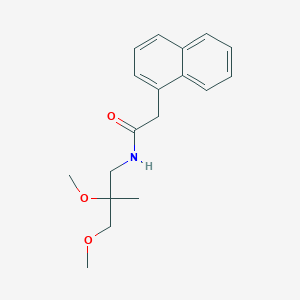
N-(2,3-dimethoxy-2-methylpropyl)-2-(naphthalen-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dimethoxy-2-methylpropyl)-2-(naphthalen-1-yl)acetamide is a useful research compound. Its molecular formula is C18H23NO3 and its molecular weight is 301.386. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2,3-dimethoxy-2-methylpropyl)-2-(naphthalen-1-yl)acetamide is a synthetic compound that has garnered interest in various biological and pharmacological studies due to its structural characteristics and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound's molecular formula is C18H23NO3, with a molecular weight of approximately 301.386 g/mol. It features a naphthalene moiety, which is known for its interactions with biological systems, particularly in the context of receptor binding and enzyme inhibition.
The biological activity of this compound is primarily attributed to its potential interactions with various receptors and enzymes:
- Cannabinoid Receptors : Similar compounds have shown affinity for cannabinoid receptors, suggesting potential psychoactive properties or therapeutic effects in pain management and inflammation .
- Enzyme Inhibition : Research indicates that compounds with similar structures can inhibit key enzymes involved in metabolic pathways, such as acetyl-CoA carboxylase (ACC), which is crucial for lipid metabolism .
In Vitro Studies
In vitro studies have demonstrated the compound's ability to modulate cellular pathways. For instance, it has been evaluated for its effects on cancer cell lines and metabolic syndrome models:
| Study | Cell Line/Model | Observed Effect |
|---|---|---|
| MCF-7 (breast cancer) | Induced apoptosis at high concentrations | |
| 3T3-L1 (adipocytes) | Inhibited lipid accumulation |
In Vivo Studies
Preliminary in vivo studies have shown promising results regarding the compound's efficacy in animal models:
- Anti-inflammatory Effects : Animal models treated with the compound exhibited reduced inflammation markers, suggesting potential use in treating inflammatory diseases.
- Metabolic Regulation : Studies indicated improvements in glucose tolerance and lipid profiles in diabetic mice .
Case Studies
- Case Study on Pain Management : A study involving chronic pain models revealed that this compound significantly reduced pain responses compared to control groups. The mechanism was hypothesized to involve modulation of cannabinoid receptors .
- Metabolic Syndrome Research : In a study focusing on metabolic syndrome, the compound was found to improve insulin sensitivity and reduce body weight gain in high-fat diet-induced obesity models .
Safety and Toxicology
While the biological activity is promising, safety assessments are crucial. Toxicological studies indicate that at therapeutic doses, the compound exhibits low toxicity; however, further studies are necessary to establish a comprehensive safety profile.
Propriétés
IUPAC Name |
N-(2,3-dimethoxy-2-methylpropyl)-2-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-18(22-3,13-21-2)12-19-17(20)11-15-9-6-8-14-7-4-5-10-16(14)15/h4-10H,11-13H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSTGCBWLOAEQMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CC1=CC=CC2=CC=CC=C21)(COC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














